Calcium DTPA

Radiation Protection Decorporation Therapy Actinide Chelation

Calcium DTPA (pentetate calcium trisodium; CAS 2531-75-1) is one of only two FDA-approved agents for treating internal contamination with plutonium, americium, and curium. Ca-DTPA delivers a quantified 33-fold efficacy advantage over Zn-DTPA within the critical first 24 hours post-exposure. This superior early-phase potency mandates its use for initial emergency treatment, while Zn-DTPA serves exclusively for maintenance therapy to mitigate essential trace metal depletion. For strategic national stockpiles, nuclear medicine facilities, and biokinetic modeling research programs, Ca-DTPA is the irreplaceable gold-standard decorporation agent and reference material.

Molecular Formula C14H23CaN3O10
Molecular Weight 433.42 g/mol
CAS No. 2531-75-1
Cat. No. B1194196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium DTPA
CAS2531-75-1
SynonymsCa-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA
Molecular FormulaC14H23CaN3O10
Molecular Weight433.42 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Ca]
InChIInChI=1S/C14H23N3O10.Ca/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);
InChIKeyQXJLCAVNJMCFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium DTPA (CAS 2531-75-1): A Critical Chelating Agent for Radiomitigation and Specialized Industrial Applications


Calcium diethylenetriaminepentaacetate (Ca-DTPA; pentetate calcium trisodium; CAS 2531-75-1) is the calcium salt form of DTPA, a synthetic polyaminopolycarboxylic acid chelating agent [1]. Ca-DTPA serves as a prodrug that exchanges its calcium ion for target metal ions with higher binding affinity, most notably transuranic radionuclides including plutonium, americium, and curium [2]. This compound is distinguished from other DTPA salts and polyaminocarboxylate chelators by its combination of high thermodynamic stability for actinides, rapid in vivo decorporation kinetics in early exposure scenarios, and a regulatory status as one of only two FDA-approved agents for treating internal contamination with transuranic elements [3].

Why Calcium DTPA Cannot Be Substituted with EDTA, Zn-DTPA, or Other Chelators for Critical Indications


Substitution of Calcium DTPA with other chelating agents—including its zinc counterpart (Zn-DTPA) or the more common ethylenediaminetetraacetic acid (EDTA)—is precluded by quantifiable differences in thermodynamic stability, kinetic decorporation efficacy, and safety margins. While EDTA exhibits lower stability constants for key target metals (e.g., log K Fe(III) 25.1 vs DTPA 28.6) and cannot effectively chelate ferric iron in high-calcium environments [1], Zn-DTPA demonstrates substantially reduced early-phase radionuclide decorporation efficiency relative to Ca-DTPA [2]. Furthermore, the FDA-approved labeling explicitly differentiates the two DTPA salts by indication, designating Ca-DTPA for initial treatment within the first 24 hours post-exposure due to its superior potency, while reserving Zn-DTPA for maintenance therapy to mitigate essential trace metal depletion [3]. These distinctions mandate precise product selection based on exposure scenario and therapeutic window.

Quantitative Differential Evidence for Calcium DTPA (CAS 2531-75-1) Against Key Comparators


Early-Phase Radionuclide Decorporation Potency: Ca-DTPA vs. Zn-DTPA in 239Pu-Contaminated Rats

In a direct comparative study using rats intramuscularly injected with 239Pu, the decorporation effectiveness of Ca-DTPA was found to be so markedly superior that a 33-fold higher dose of Zn-DTPA was required to achieve equivalent radionuclide removal [1]. This quantifies the critical advantage of Ca-DTPA during the early treatment window when immediate chelation of circulating actinides is essential for minimizing tissue deposition.

Radiation Protection Decorporation Therapy Actinide Chelation

Comparative Acute Toxicity: Zn-DTPA Demonstrates 2.5- to 30-Fold Lower Toxicity Than Ca-DTPA in Mice

A direct comparative toxicity study in mice established that Zn(II)-DTPA is significantly less toxic than Ca-DTPA. When administered over a fixed number of doses, Zn-DTPA was 2.5 times less toxic than Ca-DTPA. Furthermore, when the daily dosage was kept constant and the number of administrations varied, Zn-DTPA was found to be 30 times less toxic [1]. This marked difference in cumulative toxicity provides a strong evidence basis for the clinical recommendation to transition patients from initial Ca-DTPA to Zn-DTPA for extended maintenance therapy.

Toxicology Safety Pharmacology Chelation Therapy

Thermodynamic Stability Edge of DTPA Ligand Over EDTA for Key Metal Ions

The DTPA ligand, which forms the active chelating moiety of Calcium DTPA, exhibits higher thermodynamic stability constants (log K) for numerous biologically and industrially relevant metal ions compared to its common analog EDTA. Specifically, DTPA shows superior binding for Fe(III) (log K 28.6 vs. EDTA 25.1), Zn(II) (log K 18.75 vs. EDTA 16.5), and Fe(II) (log K 16.5 vs. EDTA 14.3) [1]. While DTPA has a slightly lower affinity for Ca(II) (log K 10.74 vs. EDTA 10.96), this property is actually advantageous, as it facilitates the rapid in vivo exchange of calcium for target heavy metals.

Coordination Chemistry Chelation Selectivity Analytical Chemistry

FDA-Approved Indication for Internal Contamination with Transuranic Elements

Calcium DTPA (pentetate calcium trisodium) and its zinc counterpart are the only two FDA-approved agents for the treatment of internal contamination with the transuranic radionuclides plutonium, americium, and curium [1]. The official prescribing information specifies that Ca-DTPA is to be administered as a single 1.0 gram intravenous dose for initial treatment, ideally within the first 24 hours post-exposure, and that Zn-DTPA is the recommended agent for any subsequent maintenance therapy [2]. This regulatory demarcation, codified in a New Drug Application (NDA) since 2004, establishes an unequivocal standard of care that cannot be met by other chelators like EDTA or alternative DTPA formulations.

Regulatory Science Nuclear Emergency Preparedness Radiomitigation

Recommended Application Scenarios for Calcium DTPA (CAS 2531-75-1) Based on Quantitative Differential Evidence


First-Line Emergency Radiomitigation in Nuclear Accident or Radiological Dispersal Event Response

In the immediate aftermath of a known or suspected internal contamination incident involving plutonium, americium, or curium, the standard of care mandates the administration of a single 1.0 gram intravenous dose of Calcium DTPA as soon as possible, ideally within 24 hours [1]. This scenario leverages the product's quantified 33-fold efficacy advantage over Zn-DTPA in early-phase decorporation, ensuring maximal radionuclide removal when it is most critical for reducing long-term internal radiation dose [2]. The availability of Ca-DTPA in emergency stockpiles and hospital formularies is essential for effective initial response.

Development and Calibration of Predictive Biokinetic Models for Internal Dosimetry

The unique and well-characterized pharmacokinetics of intravenously administered Ca-DTPA make it an essential component in biokinetic modeling of radionuclide decorporation. As demonstrated in recent case studies of occupationally exposed nuclear workers, high-quality bioassay data collected during and after Ca-DTPA treatment can be explicitly modeled to estimate radionuclide intake and committed effective dose, even when chelation has altered normal excretion patterns [3]. This research application relies on the compound's specific and documented in vivo behavior, which differs significantly from Zn-DTPA and other chelators, to improve the accuracy of internal dose assessments.

Reference Standard for Actinide Chelation Efficiency in Preclinical Drug Discovery

Given its established FDA-approved status and extensive historical use, Ca-DTPA serves as the benchmark or 'gold standard' comparator in preclinical studies aimed at discovering and validating novel decorporation agents. When evaluating new chelators like 3,4,3-LI(1,2-HOPO), the quantitative decorporation efficacy and safety profile of Ca-DTPA provide the baseline against which new candidates are measured [4]. Its well-defined properties, including the 33-fold potency difference against Zn-DTPA in early treatment, make it an indispensable reference material for any research program in radionuclide decorporation science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium DTPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.